1-(2-chloro-6-fluorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide
Overview
Description
1-(2-chloro-6-fluorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide is a chemical compound with a complex structure that includes a chloro-fluorophenyl group, a prop-2-en-1-yl group, and a methanesulfonamide group
Preparation Methods
The synthesis of 1-(2-chloro-6-fluorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-fluoroaniline and prop-2-en-1-ylamine.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.
Synthetic Routes: The synthetic route may include steps like halogenation, sulfonation, and amination to introduce the desired functional groups.
Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-chloro-6-fluorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonamide group.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but may include derivatives with modified functional groups.
Scientific Research Applications
1-(2-chloro-6-fluorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways.
Pathways Involved: It can modulate pathways related to cell growth, apoptosis, or signal transduction, depending on its specific structure and functional groups.
Comparison with Similar Compounds
1-(2-chloro-6-fluorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide can be compared with other similar compounds:
Similar Compounds: Compounds like 1-(2-chloro-6-fluorophenyl)-N-(prop-2-en-1-yl)amine and 1-(2-chloro-6-fluorophenyl)-N-(prop-2-en-1-yl)acetamide share similar structural features.
Uniqueness: The presence of the methanesulfonamide group in this compound distinguishes it from other compounds, potentially leading to unique chemical and biological properties.
Properties
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-N-prop-2-enylmethanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO2S/c1-2-6-13-16(14,15)7-8-9(11)4-3-5-10(8)12/h2-5,13H,1,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUSRCATEUEPCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)CC1=C(C=CC=C1Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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